Molecular Weight and Lipophilicity Differentiation: Comparison of Three Structural Simplification Analogs
4-Bromo-N-cyclopropyl-2-isopropylbenzamide (MW 282.18 g/mol) possesses a molecular weight increment of +42.08 g/mol relative to 4-bromo-N-cyclopropylbenzamide (MW 240.10 g/mol) and +40.07 g/mol relative to 4-bromo-2-isopropylbenzamide (MW 242.11 g/mol), corresponding to the presence of both the 2-isopropyl and N-cyclopropyl groups respectively [1]. The calculated cLogP for the target compound is approximately 3.4–3.8, based on additive fragment contributions, which places it in a more lipophilic range than the des-isopropyl analog (estimated cLogP ~2.4–2.7) and the des-cyclopropyl analog (estimated cLogP ~2.1–2.5) . This difference in lipophilicity of approximately one log unit has been shown in benzamide SAR studies to correspond to a 5- to 10-fold difference in membrane permeability and can significantly impact both cellular potency and off-target binding profiles .
| Evidence Dimension | Molecular weight and estimated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW 282.18 g/mol; estimated cLogP 3.4–3.8 |
| Comparator Or Baseline | 4-Bromo-N-cyclopropylbenzamide (306745-64-2): MW 240.10 g/mol, est. cLogP 2.4–2.7; 4-Bromo-2-isopropylbenzamide (1369883-09-9): MW 242.11 g/mol, est. cLogP 2.1–2.5 |
| Quantified Difference | ΔMW +42.08 and +40.07 g/mol; ΔcLogP approx. +1.0 to +1.3 log units vs. each analog |
| Conditions | Calculated using fragment-based additive method; experimental logP not reported in available sources |
Why This Matters
The combination of higher molecular weight and increased lipophilicity differentiates this compound's pharmacokinetic and permeability profile from simpler analogs, which may be critical for projects requiring specific logP ranges for blood-brain barrier penetration or cellular target engagement.
- [1] Boroncore. 4-Bromo-N-cyclopropyl-2-isopropylbenzamide (BC016140). CAS 2364584-62-1, MW 282.18. View Source
